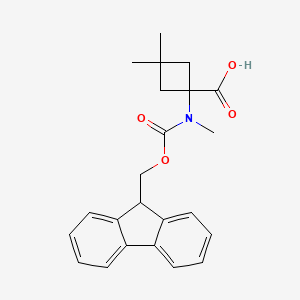

Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid

説明

Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid is a synthetic amino acid derivative featuring a cyclobutane ring substituted with two methyl groups at the 3,3-positions and a methylamino group at the 1-position. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enhances its utility in solid-phase peptide synthesis (SPPS) by enabling selective deprotection under mild basic conditions.

特性

分子式 |

C23H25NO4 |

|---|---|

分子量 |

379.4 g/mol |

IUPAC名 |

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C23H25NO4/c1-22(2)13-23(14-22,20(25)26)24(3)21(27)28-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) |

InChIキー |

PRKGTGPKJDMTOI-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

製品の起源 |

United States |

準備方法

Photochemical [2+2] Cycloaddition

A widely adopted route involves the [2+2] photocycloaddition of alkenes or alkynes, which forms the cyclobutane ring with high regio- and stereoselectivity.

- Starting from a suitable alkene precursor, such as an unsaturated ester or amine derivative, irradiation with UV light induces cycloaddition.

- This method benefits from mild conditions and high yields, especially when using sensitizers like benzophenone.

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | UV light, inert atmosphere | 75-85% |

Intramolecular Cyclization via Radical or Cationic Pathways

Alternative routes include radical-mediated cyclizations or cationic cyclizations under controlled conditions.

- Radical initiation using azobisisobutyronitrile (AIBN) or peroxide initiators.

- Cationic cyclization employing strong acids or Lewis acids.

- Radical cyclizations provide regioselectivity favoring the formation of the 3,3-dimethyl substituted cyclobutane core.

- These methods yield the core with stereochemical fidelity when optimized.

Functionalization of the Carboxylic Acid and Amine Groups

Carboxyl Group Introduction

- The carboxylic acid is introduced via oxidation of a suitable precursor or through carboxylation of an alkyl intermediate.

- Carboxylation can be achieved using carbon dioxide under pressure or via oxidation of primary alcohols.

Amino Group Installation

- The amino group is introduced through nucleophilic substitution or amination of a halogenated intermediate.

- Protection with Fmoc groups is performed post-amino group installation to facilitate peptide coupling.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amination | Methylamine, base | Mild heating | 70-85% | |

| Fmoc Protection | Fmoc-Cl, base | Dichloromethane, 0°C | Quantitative |

Incorporation of the Fmoc Protecting Group

The Fmoc group is introduced via standard carbamate formation:

Reaction:

Amino compound + Fmoc-Cl → Fmoc-protected amino acid

Conditions:

Base (e.g., DIPEA), solvent (dichloromethane), 0°C to room temperature.

This step ensures the amino functionality is orthogonally protected, compatible with peptide synthesis protocols.

Summary of Synthetic Route

Data Tables and Research Discoveries

Table 1: Summary of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Photochemical [2+2] | Unsaturated precursors | UV light, sensitizers | Inert atmosphere | Mild, high regioselectivity | Requires UV setup |

| Radical cyclization | Alkyl precursors | AIBN, radical initiators | Reflux, inert atmosphere | Good stereocontrol | Side reactions possible |

| Alkylation | Cyclobutane intermediates | Methyl halides, NaH | Low temperature | Efficient methylation | Regioselectivity challenges |

Research Discoveries:

- The use of photochemical cycloaddition significantly improves regio- and stereoselectivity in constructing the cyclobutane ring with dimethyl substitution.

- Radical-mediated pathways have been optimized for high-yield synthesis of substituted cyclobutane derivatives.

- Recent advances in protecting group chemistry, especially Fmoc chemistry, facilitate subsequent peptide synthesis applications.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring.

Reduction: Reduction reactions can be performed on the carbonyl groups.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

Oxidation: Oxidized derivatives of the cyclobutane ring.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Substituted derivatives with different protecting groups.

科学的研究の応用

Chemistry:

Peptide Synthesis: The compound is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amines.

Biology:

Protein Engineering: It is used in the synthesis of modified peptides and proteins for biological studies.

Medicine:

Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.

Industry:

Material Science: It is employed in the synthesis of novel materials with specific properties.

作用機序

The mechanism of action of Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, forming a stable carbamate linkage . The Fmoc group is then removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

類似化合物との比較

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations

Substituent Effects: Fluorine vs. Methyl: The difluoro-substituted analog () exhibits higher electronegativity and lipophilicity compared to the dimethyl-substituted target compound, which may influence membrane permeability in drug design .

Ring System Variations :

- Cyclobutane vs. Azetidine : The azetidine-containing analog () introduces a nitrogen atom into the four-membered ring, altering electronic properties and increasing conformational rigidity. This may favor applications requiring restricted rotational freedom .

pKa and Solubility :

- Predicted pKa values for analogs range from 2.98 (difluoro) to 3.98 (azetidine), suggesting moderate acidity. These values are critical for solubility in aqueous buffers during SPPS .

Substituents like maleimide () or dimethyl groups may similarly modulate photophysical behavior .

Pharmaceutical Relevance

- Drug Candidates : The difluoro analog () is used in protease inhibitor design due to its metabolic stability, while the azetidine analog () is explored in kinase inhibitors .

生物活性

Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid (CAS Number: 2025106-27-6) is a synthetic compound notable for its application in peptide synthesis. Characterized by its unique cyclobutane structure and the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, this compound has garnered attention for its potential biological activities. The molecular formula is , with a molecular weight of approximately 379.45 g/mol .

Peptide Synthesis and Therapeutic Applications

Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid serves primarily as a building block in peptide synthesis. Its ability to protect amino groups during peptide bond formation makes it valuable in developing pharmaceutical agents. The interactions of peptides containing this compound with biological targets such as enzymes or receptors are crucial for therapeutic applications.

Potential Biological Activities

Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Related compounds have been studied for their potential to modulate inflammatory pathways.

- Anticancer Activity : Certain analogs have been evaluated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the synthesis of novel antibacterial agents that share structural features with Fmoc derivatives. These compounds were evaluated for their efficacy against resistant bacterial strains, suggesting potential applications in combating infections .

- Peptide Interaction Studies : Research focusing on peptides containing Fmoc-protected amino acids demonstrated their interactions with specific receptors, providing insights into their mechanism of action in modulating biological pathways.

- Structural Analogs : A comparative analysis of various Fmoc-protected amino acids revealed that the unique cyclobutane core structure of Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid could lead to novel peptide architectures with distinct biological activities not achievable with traditional amino acids .

Data Table: Comparison of Fmoc-Protected Amino Acids

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-phenylalanine | Aromatic amino acid | Enhances hydrophobic interactions |

| Fmoc-valine | Aliphatic amino acid | Features branched aliphatic side chain |

| Fmoc-glycine | Simplest amino acid | Provides flexibility in peptide structure |

| Fmoc-proline | Cyclic amino acid | Introduces rigidity into peptides |

| Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid | Cyclobutane-based | Distinct steric and electronic properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including cyclobutane ring formation, introduction of the methylamino group, and Fmoc protection. Key steps include:

- Cyclobutane Ring Construction : [4,3]-Sigmatropic rearrangements or [2+2] cycloadditions under photochemical conditions to form the strained cyclobutane core .

- Methylamino Group Incorporation : Nucleophilic substitution or reductive amination, requiring precise pH control (e.g., pH 8–9) to avoid side reactions .

- Fmoc Protection : Reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., DIEA) at 0–4°C to prevent racemization .

- Optimization : Yield and purity are maximized by controlling reaction time (e.g., 12–24 hours for Fmoc coupling), temperature (e.g., –20°C for cyclization steps), and catalyst selection (e.g., DMAP for esterification) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, distinct splitting patterns in ¹H NMR resolve cyclobutane ring protons (δ 1.5–2.5 ppm) and methylamino groups (δ 2.7–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₅N₂O₄: 381.18 g/mol) and detects impurities .

- X-ray Crystallography : Resolves 3D conformation, particularly the cyclobutane ring’s puckering and Fmoc-group orientation .

- HPLC : Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc) assesses purity (>95% required for peptide synthesis) .

Advanced Research Questions

Q. How does steric hindrance from the dimethylcyclobutane group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- The 3,3-dimethylcyclobutane group introduces significant steric bulk, slowing coupling kinetics. Strategies to mitigate this include:

- Activation Reagents : Use of HATU or PyBOP instead of HOBt/DIC for improved activation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation during solid-phase peptide synthesis (SPPS) .

- Extended Reaction Times : 2–4 hours for coupling steps (vs. 1 hour for linear amino acids) to ensure complete amide bond formation .

- Steric effects also reduce epimerization risk, making the compound suitable for stereosensitive applications .

Q. What are the stability profiles of this compound under different storage conditions, and how does the Fmoc group affect its degradation pathways?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show:

- Dry Storage : Stable at –20°C in desiccated conditions (≤2% decomposition over 6 months) .

- Solution Phase : Degrades faster in DMSO (t₁/₂ = 14 days at 25°C) due to Fmoc cleavage via β-elimination .

- Fmoc-Specific Degradation : The Fmoc group is susceptible to piperidine-mediated deprotection (20% piperidine in DMF, 30 minutes) and prolonged exposure to light/heat. Degradation products include fluorenylmethyl carbamate and CO₂ .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s conformational flexibility and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates energy-minimized conformers, revealing cyclobutane puckering (e.g., "boat" vs. "chair") and hydrogen-bonding potential of the carboxylic acid group .

- Molecular Dynamics (MD) Simulations : Simulates binding to enzymes (e.g., proteases) by analyzing interactions between the dimethylcyclobutane moiety and hydrophobic enzyme pockets (e.g., ΔG binding = –8.2 kcal/mol via MM-PBSA) .

- Docking Studies : AutoDock Vina predicts binding poses in antimicrobial targets (e.g., penicillin-binding proteins) with RMSD < 2.0 Å .

Data Contradictions and Resolutions

- Synthesis Yield Variability : reports 60–70% yields for cyclobutane intermediates, while cites 45–55% for similar steps. This discrepancy may arise from differences in starting material purity or reaction scale. Researchers should optimize conditions using design-of-experiment (DoE) approaches .

- Storage Recommendations : advises room-temperature storage, whereas suggests –20°C. Stability testing under user-specific conditions (e.g., humidity, light exposure) is critical for protocol standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。